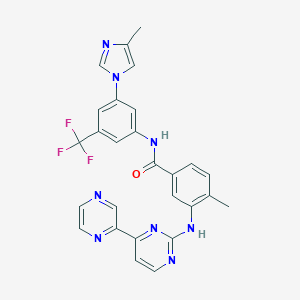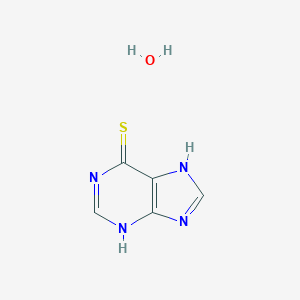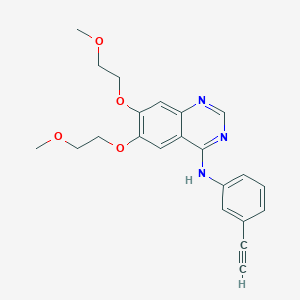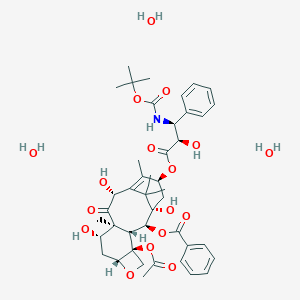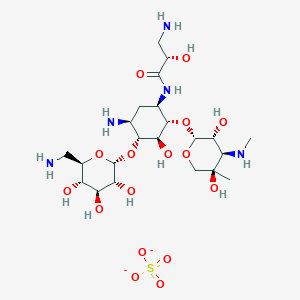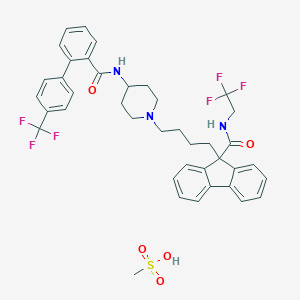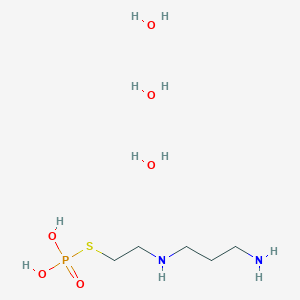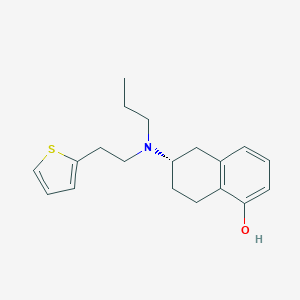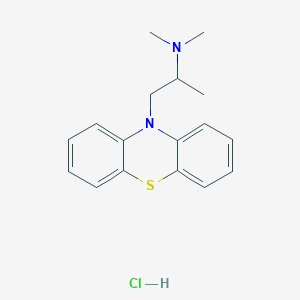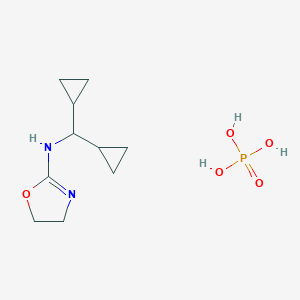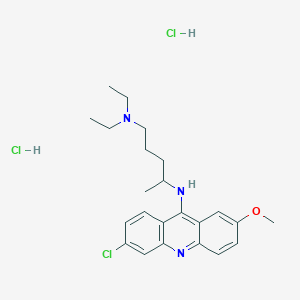
Dihydrochlorure de quinacrine
Vue d'ensemble
Description
Quinacrine is a member of the class of acridines that is acridine substituted by a chloro group at position 6, a methoxy group at position 2 and a [5-(diethylamino)pentan-2-yl]nitrilo group at position 9. It has a role as an antimalarial and an EC 1.8.1.12 (trypanothione-disulfide reductase) inhibitor. It is a member of acridines, an organochlorine compound, an aromatic ether and a tertiary amino compound. It derives from a hydride of an acridine.
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Mepacrine (also known as quinacrine and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities.
Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
Mécanisme D'action
Target of Action
Quinacrine dihydrochloride, an acridine derivative, primarily targets deoxyribonucleic acid (DNA) . It also inhibits phospholipase A2 and voltage-dependent sodium channels . These targets play crucial roles in cellular metabolism, signal transduction, and ion transport .
Mode of Action
Quinacrine binds to DNA in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . Fluorescence studies suggest that the outer membranes may be involved . Quinacrine also inhibits succinate oxidation and interferes with electron transport .
Biochemical Pathways
Quinacrine affects multiple biochemical pathways. It inhibits succinate oxidation and interferes with electron transport . By binding to nucleoproteins, quinacrine suppresses the lupus erythematosus cell factor and acts as a strong inhibitor of cholinesterase . It also impacts the NF-κB, p53, and AKT pathways , which are involved in cell signaling, apoptosis, and cell cycle regulation .
Pharmacokinetics
It is known that the compound is used in cell biological experiments , suggesting that it can be absorbed and distributed in biological systems
Result of Action
Quinacrine’s action results in the inhibition of certain metabolic processes and signal transduction pathways . It interferes with the parasite’s metabolism, which is crucial for its survival . In addition, it has potential antineoplastic activities, affecting multiple key signaling pathways implicated in the malignant progression of numerous cancer types .
Applications De Recherche Scientifique
Agent antipaludique
La quinacrine, également connue sous le nom de mépacrine, a été largement utilisée comme agent antipaludique . Ces dernières années, elle a été supplantée par la chloroquine en raison de ses effets secondaires .
Agent anticancéreux
La quinacrine a montré un potentiel en tant qu'agent anticancéreux . Elle agit sur les protéines nucléaires et la voie de l'acide arachidonique, et peut surmonter la multirésistance aux médicaments .
Agent antiprion
La quinacrine a montré une activité antiprion . Les prions sont des protéines mal repliées qui peuvent provoquer des maladies neurodégénératives .
Agent antiviral
La quinacrine a démontré une activité antivirale, y compris contre le SRAS-CoV-2 . Elle augmente le pH dans les organites acides, diminuant l'activité enzymatique virale pour l'entrée des cellules virales, et se lie à l'ADN et à l'ARN viraux .
Immunomodulateur
La quinacrine a été utilisée comme immunomodulateur dans le lupus érythémateux cutané et diverses maladies rhumatismales . Elle inhibe la phospholipase A2, modulant la réponse Th1/Th2
Analyse Biochimique
Biochemical Properties
Quinacrine dihydrochloride interacts with various biomolecules. It binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA) . It also inhibits succinate oxidation and interferes with electron transport .
Cellular Effects
Quinacrine dihydrochloride has significant effects on various types of cells and cellular processes. It appears to interfere with the parasite’s metabolism . It has been used as an antimalarial drug and as an antibiotic . It is used to treat giardiasis, a protozoal infection of the intestinal tract, and certain types of lupus erythematosus, an inflammatory disease that affects the joints, tendons, and other connective tissues and organs .
Molecular Mechanism
It binds to DNA by intercalation between adjacent base pairs, inhibiting transcription and translation to RNA . Quinacrine dihydrochloride does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action . Fluorescence studies using Giardia suggest that the outer membranes may be involved .
Dosage Effects in Animal Models
The effects of quinacrine dihydrochloride vary with different dosages in animal models
Propriétés
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKJTRJOBQGKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130-42-7 (mono-hydrochloride), 316-05-2 (dimesylate), 6151-30-0 (di-hydrochloride, di-hydrate), 69-05-6 (di-hydrochloride), 78901-94-7 (monoacetate) | |
| Record name | Mepacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022627 | |
| Record name | Atabrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slight, 1g in 36 ml water, Slightly soluble in ethanol, Insoluble in alcohol, benzene, chloroform and ether, 2.39e-03 g/L | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The exact mechanism of antiparasitic action is unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA). Quinacrine does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action. Fluorescence studies using Giardia suggest that the outer membranes may be involved. Quinacrine inhibits succinate oxidation and interferes with electron transport. In addition, by binding to nucleoproteins, quinacrine suppress the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase., Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase., Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging., Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes., ... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency). | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Bright yellow crystals | |
CAS No. |
83-89-6 | |
| Record name | (±)-Quinacrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepacrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Atabrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINACRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0C805XYDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248-250 °C, Decomposes at 248 °C, Melting point: ca 250 °C /Hydrochloride/, 248 - 250 °C | |
| Record name | Quinacrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUINACRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Quinacrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Quinacrine dihydrochloride primarily acts by binding to DNA, particularly to regions rich in adenine and thymine bases. [] This interaction disrupts DNA replication and transcription, ultimately affecting various cellular processes. [] Additionally, it inhibits phospholipase A2, an enzyme involved in arachidonic acid metabolism, influencing pathways related to inflammation and cell signaling. [, ]
A: Quinacrine dihydrochloride's DNA binding can inhibit cell proliferation, induce cell cycle arrest, and even trigger apoptosis (programmed cell death). [, ] These effects make it a subject of interest in cancer research. []
A: The molecular formula of quinacrine dihydrochloride is C23H30ClN3O · 2HCl · 2H2O. It has a molecular weight of 508.91 g/mol. []
A: While the provided papers don't delve into detailed spectroscopic analysis, quinacrine dihydrochloride exhibits characteristic fluorescence properties. [, , , , , , ] This fluorescence is attributed to its acridine ring system and is utilized in various staining techniques for microscopy.
A: Quinacrine dihydrochloride dihydrate undergoes a two-step dehydration process, impacting its crystal lattice stability. [] Understanding its stability profile is crucial for optimizing its formulation and storage conditions, especially in pharmaceutical applications. []
ANone: While primarily known for its DNA binding and phospholipase A2 inhibition, quinacrine dihydrochloride hasn't been extensively explored for its catalytic properties.
A: Computational toxicology studies have been conducted to assess the potential toxicity of quinacrine dihydrochloride and its degradation products. [] These methods provide valuable insights into potential risks and guide further research on the compound's safety profile.
A: The dehydration behavior of quinacrine dihydrochloride dihydrate poses a challenge for its formulation and storage. [] Researchers are exploring strategies to improve its stability, potentially through modifications to its crystal structure or formulation with suitable excipients.
ANone: While the provided papers don't delve into specific SHE regulations, as with any chemical substance, handling quinacrine dihydrochloride necessitates following standard laboratory safety protocols and appropriate waste disposal procedures.
A: Researchers have explored nanoparticle-stabilized liposomes for the targeted delivery of antibiotics, showcasing the potential of this approach for achieving controlled drug release. [] While not specifically applied to quinacrine dihydrochloride in these papers, this strategy could be explored to enhance its delivery to specific tissues.
ANone: The provided research primarily focuses on the compound's biological effects and applications. Further investigation is needed to understand its environmental fate, persistence, and potential effects on ecosystems.
A: One study observed that quinacrine dihydrochloride could prevent the increased immunogenicity of leukemia cells treated with another drug, DTIC. [] This suggests a potential for modulating immune responses, warranting further investigation.
ANone: The papers primarily focus on quinacrine dihydrochloride's properties and don't delve into comparing it with biodegradable alternatives. Exploring such alternatives could offer solutions with a reduced environmental footprint.
A: Initially used as an antimalarial drug, [, ] quinacrine dihydrochloride's unique properties, such as its DNA binding affinity and fluorescence, have led to its application in various research areas, including cytogenetics, [, , , , ] cancer biology, [, ] and drug delivery. []
A: Combining its fluorescence properties with targeted drug delivery systems could create novel theranostic agents, enabling simultaneous imaging and treatment of diseases. [] Further exploration of its effects on cell signaling pathways, particularly in relation to phospholipase A2 inhibition, [, ] holds promise for developing new therapeutic strategies for inflammatory conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


